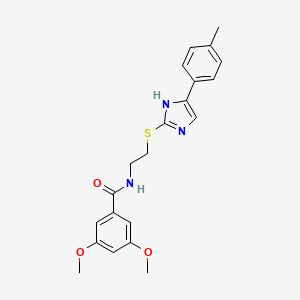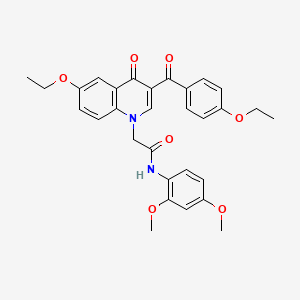
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as EPI or EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPI has been shown to be a potent inhibitor of the androgen receptor (AR) and has been studied for its potential use in the treatment of prostate cancer.
Mechanism of Action
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide works by binding to the ligand-binding domain of AR and preventing the receptor from binding to androgens. This prevents the activation of AR and the downstream signaling pathways that are involved in prostate cancer growth and progression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of prostate cancer. In preclinical studies, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of prostate cancer cells and to enhance the effectiveness of other anticancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its potency as an inhibitor of AR. This makes it a useful tool for studying the role of AR in prostate cancer growth and progression. However, one limitation of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its specificity for AR. This means that it may not be effective in the treatment of other types of cancer or in other diseases that are not related to AR signaling.
Future Directions
Future research on N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide will likely focus on its potential use in the treatment of CRPC. This may involve the development of more potent and selective inhibitors of AR, as well as the identification of biomarkers that can be used to predict response to treatment. Additionally, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may be studied for its potential use in combination with other anticancer therapies, such as chemotherapy or immunotherapy.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-bromoethanol to form 4-ethoxyphenyl-2-hydroxyethylamine. This compound is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 1-phenyl-1H-imidazole-2-thiol to form N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential use in the treatment of prostate cancer. Prostate cancer is the most commonly diagnosed cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is often associated with significant side effects and can lead to the development of castration-resistant prostate cancer (CRPC). N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of CRPC.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRJOQAUICGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)
![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)



![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)
![2-[6-(4-Methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2386673.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)




![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)